3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
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Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23ClFN5O3S and its molecular weight is 491.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-hydroxytryptamine receptor 1A (5-HT1A) . This receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is implicated in various biological and neurological processes.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the 5-HT1A receptor. Given the receptor’s role in serotonin signaling, the compound could potentially influence neurological processes regulated by serotonin. Specific effects would depend on various factors, including the compound’s concentration, the presence of other signaling molecules, and the physiological context .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-19(21(30)25-14-16-5-2-3-8-20(16)24)22(26-27)33(31,32)29-11-9-28(10-12-29)18-7-4-6-17(23)13-18/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWUNYNAOKJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.